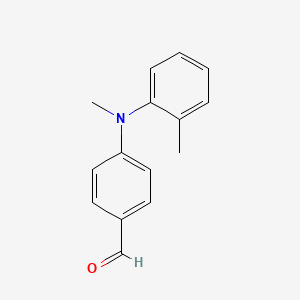

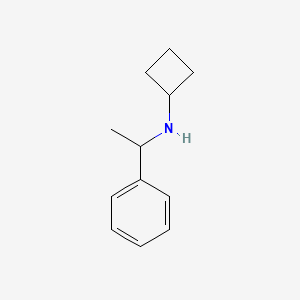

N-(1-phenylethyl)cyclobutanamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation . This is a general synthetic procedure of a wide range of chiral amines by careful choice of insaturated esters and alkylation of the chiral enolate in the initial reaction .Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on asymmetric Aza–Michael addition of chiral ®-N-benzyl-N-(α-methylbenzyl)amide to methyl cyclohex-1-en-carboxilate obtaining the β-amino ester, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Neuropharmacology

“N-(1-phenylethyl)cyclobutanamine” and its derivatives have shown promise in the field of medicinal chemistry, particularly in neuropharmacology. These compounds are known for their potential to interact with neurotransmission pathways, making them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer’s disease . The ability of these molecules to embed in complex molecular constructs suggests their utility in drug development for complex pathologies .

Material Science: Synthesis of Chiral Amines

In material science, “N-(1-phenylethyl)cyclobutanamine” plays a crucial role in the synthesis of chiral amines. The general synthetic pathway involves asymmetric Aza–Michael addition, followed by carboxylic acid hydrolysis and Barton descarboxylation. This process is significant for creating a wide range of chiral amines, which are essential in various material science applications .

Environmental Studies: Thermo-responsive Polymers

The compound has been utilized in the design of thermo-responsive polymer films. These films exhibit temperature-dependent physicochemical properties, which can be tuned for specific environmental applications, such as controlling marine biofouling . The ability to undergo reversible swelling/deswelling with temperature changes is particularly valuable in environmental studies.

Analytical Chemistry: Reference Standards

“N-(1-phenylethyl)cyclobutanamine” serves as a high-quality reference standard in analytical chemistry. It is used for pharmaceutical testing to ensure accurate results, which is critical for the development and quality control of pharmaceutical products .

Biochemistry: Neurotransmitter Pathways

In biochemistry, the compound’s structural motif, 2-phenethylamine, is integral to neurotransmitter pathways. It is synthesized from phenylalanine and functions as a neurotransmitter in the human central nervous system, playing a role in voluntary movement, stress, and mood .

Industrial Applications: Bulk Manufacturing

Industrially, “N-(1-phenylethyl)cyclobutanamine” is involved in bulk manufacturing and sourcing. It is provided for in-stock or backordered impurities, custom synthesis, and procurement, highlighting its importance in industrial chemical processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with its targets (potentially opioid receptors) to induce changes in the body

Biochemical Pathways

It is anticipated that the metabolism of such compounds generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation . These biochemical pathways and their downstream effects are subject to further investigation.

Pharmacokinetics

Based on the known pharmacokinetics of similar compounds, it can be hypothesized that these properties significantly impact the bioavailability of the compound

Result of Action

Similar compounds have been associated with a range of effects, including analgesia and potentially severe adverse effects, including addiction and overdose

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(1-phenylethyl)cyclobutanamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

N-(1-phenylethyl)cyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10(13-12-8-5-9-12)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHMVMRQYDQYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine](/img/structure/B1427848.png)

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)

![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)